N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has garnered attention in the scientific community due to its unique chemical structure and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a morpholine ring, a thiophene ring, and a chromene core, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between salicylaldehyde and an appropriate β-ketoester under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or thiophene stannane as the coupling partner.
Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction, where a suitable leaving group on the chromene core is replaced by the morpholine moiety.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction between the carboxylic acid derivative of the chromene core and an amine derivative containing the morpholine and thiophene rings.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the chromene, thiophene, or morpholine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications, including:
Biology: It serves as a probe or ligand in biochemical assays to study enzyme activity, protein interactions, and cellular processes.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is utilized in the development of novel materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, alter signal transduction pathways, or affect gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-(m-tolyl)acetamide
- N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-(thiophen-2-yl)acetamide
- N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-phenoxyacetamide
Uniqueness
N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is unique due to its specific combination of the morpholine, thiophene, and chromene moieties. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications. Compared to similar compounds, it may exhibit different biological activities, stability, and solubility profiles, which can be advantageous in specific research or industrial contexts.
Properties
IUPAC Name |
N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c23-19(16-11-14-3-1-2-4-18(14)26-20(16)24)21-12-17(15-5-10-27-13-15)22-6-8-25-9-7-22/h1-5,10-11,13,17H,6-9,12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BINMPSMGUXJCGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=CC3=CC=CC=C3OC2=O)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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